3-(2-METHYLPROPANAMIDO)-N-(3,4,5-TRIMETHOXYPHENYL)BENZAMIDE
Overview
Description
3-(2-METHYLPROPANAMIDO)-N-(3,4,5-TRIMETHOXYPHENYL)BENZAMIDE is a synthetic organic compound known for its potential applications in medicinal chemistry and pharmacology. This compound features a benzamide core substituted with an isobutyrylamino group and a 3,4,5-trimethoxyphenyl group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-METHYLPROPANAMIDO)-N-(3,4,5-TRIMETHOXYPHENYL)BENZAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of 3,4,5-trimethoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 3-(isobutyrylamino)aniline in the presence of a base such as triethylamine to yield the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2-METHYLPROPANAMIDO)-N-(3,4,5-TRIMETHOXYPHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its effects on cellular processes and enzyme activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to destabilize microtubules.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The compound exerts its effects primarily through the destabilization of microtubules, which are essential components of the cytoskeleton in eukaryotic cells. By binding to the colchicine binding site on tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cells . This mechanism is particularly relevant in cancer therapy, where the compound can inhibit tumor growth.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trimethoxyphenyl isocyanate
- 3,4,5-Trimethoxyphenyl isothiocyanate
- 3,4,5-Trimethoxyphenyl acetate
Uniqueness
Compared to similar compounds, 3-(2-METHYLPROPANAMIDO)-N-(3,4,5-TRIMETHOXYPHENYL)BENZAMIDE stands out due to its specific substitution pattern, which enhances its binding affinity to the colchicine binding site on tubulin. This unique feature makes it a promising candidate for further development as an anticancer agent.
Properties
IUPAC Name |
3-(2-methylpropanoylamino)-N-(3,4,5-trimethoxyphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5/c1-12(2)19(23)21-14-8-6-7-13(9-14)20(24)22-15-10-16(25-3)18(27-5)17(11-15)26-4/h6-12H,1-5H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXXTSKPDHGAFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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